tert-Butyl phenoxymethyl carbonate tert-Butyl phenoxymethyl carbonate
Brand Name: Vulcanchem
CAS No.: 920967-23-3
VCID: VC20287359
InChI: InChI=1S/C12H16O4/c1-12(2,3)16-11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
SMILES:
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol

tert-Butyl phenoxymethyl carbonate

CAS No.: 920967-23-3

Cat. No.: VC20287359

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl phenoxymethyl carbonate - 920967-23-3

Specification

CAS No. 920967-23-3
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
IUPAC Name tert-butyl phenoxymethyl carbonate
Standard InChI InChI=1S/C12H16O4/c1-12(2,3)16-11(13)15-9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Standard InChI Key TZCYARAYCBOFEO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)OCOC1=CC=CC=C1

Introduction

Structural and Functional Characteristics of tert-Butyl Phenoxymethyl Carbonate

tert-Butyl phenoxymethyl carbonate (C₁₂H₁₆O₄) consists of a central carbonate group (-O-C(=O)-O-) bridging a tert-butyl (-C(CH₃)₃) and a phenoxymethyl (-O-C₆H₅-CH₂-) group. The tert-butyl group confers steric bulk and stability, while the phenoxymethyl moiety introduces aromaticity and potential reactivity at the benzylic position. This structure aligns with tert-butyl-protected derivatives commonly employed in organic synthesis to mask hydroxyl or carboxyl groups during multi-step reactions .

Comparative Analysis with Related Carbonates

The compound shares synthetic and functional similarities with tert-butyl octyl ether and tert-butyl cinnamate , both synthesized via Yb(OTf)₃-catalyzed reactions. For instance, tert-butyl octyl ether (C₁₂H₂₆O) is produced through nucleophilic addition of alcohols to Boc₂O, yielding 70–90% under optimized conditions . Similarly, tert-butyl cinnamate (C₁₃H₁₆O₂) demonstrates the versatility of Yb(OTf)₃ in esterification reactions . These precedents suggest that tert-butyl phenoxymethyl carbonate could be synthesized using analogous catalytic systems, with reaction parameters tailored to accommodate the phenoxymethyl group’s electronic and steric profile.

Synthetic Routes and Optimization

Yb(OTf)₃-Catalyzed Protection of Alcohols

Ytterbium triflate [Yb(OTf)₃] has emerged as a highly effective Lewis acid catalyst for tert-butyl protection reactions. In the presence of Boc₂O, Yb(OTf)₃ facilitates the formation of tert-butyl ethers and esters via a chelate complex intermediate (Figure 1) .

Proposed Synthesis Pathway for tert-Butyl Phenoxymethyl Carbonate:

  • Chelate Complex Formation: Boc₂O reacts with Yb(OTf)₃ to generate a metal-coordinated intermediate, activating the carbonyl carbon for nucleophilic attack.

  • Nucleophilic Addition: Phenoxymethanol attacks the activated carbonyl, forming a tetrahedral intermediate.

  • Elimination and Rearrangement: The intermediate undergoes elimination of tert-butanol and CO₂, yielding the carbonate product .

Table 1: Hypothetical Reaction Conditions for tert-Butyl Phenoxymethyl Carbonate Synthesis

ParameterValueBasis in Literature
CatalystYb(OTf)₃ (5–10 mol%)Analogous to tert-butyl ether synthesis
SolventCH₃CN or CH₃NO₂High yields in nitromethane
Temperature60–80°COptimal for carbonate formation
Boc₂O Equivalents2.3–5.0Standard range for protection
Expected Yield65–85%Comparable to tert-butyl esters

Alternative Method: Condensation with Chloroformates

Mechanistic Insights and Stereoelectronic Effects

The reaction mechanism for Yb(OTf)₃-catalyzed carbonate formation involves a six-membered transition state (Figure 2) . The ytterbium ion stabilizes the leaving group (tert-butoxide), while the nucleophilic alcohol attacks the electrophilic carbonyl carbon. Steric hindrance from the tert-butyl group and the phenoxymethyl moiety’s electron-donating effects could influence reaction kinetics and regioselectivity. For instance, secondary alcohols exhibit lower yields due to steric constraints , suggesting that the primary alcohol in phenoxymethanol would favor efficient carbonate formation.

Physicochemical Properties and Characterization

Spectroscopic Data (Hypothesized)

Based on tert-butyl cinnamate and tert-butyl 2-hydroxybenzoate , the following properties are anticipated:

  • ¹H NMR (CDCl₃):

    • δ 1.28 (s, 9H, tert-butyl -C(CH₃)₃)

    • δ 4.45 (s, 2H, OCH₂-)

    • δ 6.80–7.40 (m, 5H, aromatic -C₆H₅)

  • ¹³C NMR (CDCl₃):

    • δ 27.7 (tert-butyl CH₃)

    • δ 73.4 (quaternary -C(CH₃)₃)

    • δ 127–139 (aromatic carbons)

    • δ 155.2 (carbonate C=O)

  • IR (cm⁻¹):

    • 1745 (C=O stretch)

    • 1240–1280 (C-O-C asymmetric stretch)

Table 2: Comparative NMR Data for tert-Butyl Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
tert-Butyl octyl ether1.18 (s, 9H), 3.41 (t, 2H)27.7, 73.4, 64.1
tert-Butyl cinnamate1.54 (s, 9H), 7.59 (d, 1H)28.2, 166.4, 143.6
tert-Butyl phenoxymethyl carbonate (hypothetical)1.28 (s, 9H), 4.45 (s, 2H)27.7, 155.2, 127–139

Thermal Stability and Solubility

tert-Butyl carbonates are generally stable under neutral and acidic conditions but hydrolyze in basic media. The compound is expected to exhibit:

  • Solubility: Miscible with polar aprotic solvents (e.g., DCM, THF) due to the carbonate group’s polarity.

  • Stability: Decomposition above 150°C, consistent with tert-butyl esters .

Applications in Organic Synthesis

Protecting Group Strategy

The tert-butyl group’s robustness makes it ideal for temporary protection of hydroxyl groups during multi-step syntheses. For example, in peptide chemistry, phenoxymethyl carbonate could shield serine or tyrosine side chains, enabling selective functionalization at other sites . Deprotection typically employs acidic conditions (e.g., HCl/dioxane), cleaving the carbonate without affecting acid-sensitive functionalities.

Pharmaceutical Intermediates

Phenoxymethyl derivatives are prevalent in drug design due to their enhanced bioavailability. tert-Butyl phenoxymethyl carbonate could serve as a prodrug moiety, improving membrane permeability for antiviral or anticancer agents.

Challenges and Future Directions

Current limitations include the lack of explicit experimental data for tert-butyl phenoxymethyl carbonate. Future studies should:

  • Validate the hypothesized synthesis using Yb(OTf)₃ and Boc₂O.

  • Explore enzymatic or photocatalytic deprotection methods for greener processes.

  • Investigate the compound’s behavior under radical polymerization conditions, leveraging the tert-butyl group’s stability.

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